molecular formula C8H4BrFN2 B13931405 7-Bromo-3-fluorocinnoline

7-Bromo-3-fluorocinnoline

Cat. No.: B13931405
M. Wt: 227.03 g/mol
InChI Key: XUAMRIFKNFGAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrFN2. It is a derivative of cinnoline, which is a bicyclic compound containing a benzene ring fused to a pyridazine ring. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-fluorocinnoline can be achieved through several methods. One common approach involves the bromination of 3-fluorocinnoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluorocinnoline is coupled with a brominated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-fluorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and aryl halides are commonly used in coupling reactions

Major Products Formed

The major products formed from these reactions include substituted cinnoline derivatives, oxidized or reduced forms of this compound, and complex organic molecules resulting from coupling reactions .

Scientific Research Applications

7-Bromo-3-fluorocinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluorocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-fluorocinnoline is unique due to its specific combination of bromine and fluorine atoms on the cinnoline core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry .

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

7-bromo-3-fluorocinnoline

InChI

InChI=1S/C8H4BrFN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H

InChI Key

XUAMRIFKNFGAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.